molecular formula C6H3N3O3S B13089233 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13089233
M. Wt: 197.17 g/mol
InChI Key: PUECHJWUHFWWOU-UHFFFAOYSA-N
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Description

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and an oxadiazole ring. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the thiazole and oxadiazole rings through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiosemicarbazide with carboxylic acid derivatives can lead to the formation of the thiazole ring, while the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of both thiazole and oxadiazole rings in its structure. This dual-ring system enhances its potential biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H3N3O3S

Molecular Weight

197.17 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H3N3O3S/c10-6(11)4-8-5(12-9-4)3-1-13-2-7-3/h1-2H,(H,10,11)

InChI Key

PUECHJWUHFWWOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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